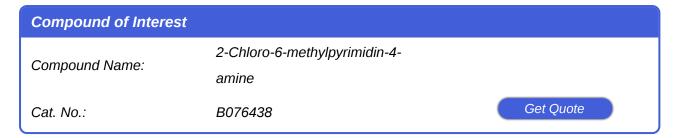


# In-Depth Technical Guide: 2-Chloro-6methylpyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-6-methylpyrimidin-4-amine**, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

## **Core Compound Data**

**2-Chloro-6-methylpyrimidin-4-amine** is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its chemical structure and properties are summarized below.



Property	Value	Source
Molecular Weight	143.57 g/mol	[1]
Molecular Formula	C5H6CIN3	[1]
CAS Number	14394-60-6	[1]
IUPAC Name	2-chloro-6-methylpyrimidin-4- amine	[1]
Melting Point	183-186 °C	[2]
Appearance	White to light yellow solid	
Solubility	Soluble in acetic acid (50 mg/mL)	[2]

## **Experimental Protocols**

Detailed methodologies for the synthesis of **2-Chloro-6-methylpyrimidin-4-amine** are crucial for its application in research and development. Two common synthetic routes are outlined below.

## Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride.

#### Materials:

- 2-amino-4-hydroxy-6-methylpyrimidine (6 g)
- Phosphorus oxychloride (35 mL, freshly distilled)
- Ice water
- 25% Ammonia solution
- 50% Ethanol



#### Procedure:

- A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]
- After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]
- The reaction mixture is cooled, and the residue is mixed with ice water.[3]
- The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]
- The resulting suspension is filtered, and the precipitate is washed with water.[3]
- The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield the final product.[3]

### Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine

This method involves the reduction of a nitro group to an amine.[4]

#### Materials:

- 2-chloro-4-methyl-6-nitropyrimidine (5 g)
- Dichloromethane (50 ml)
- Iron powder (10 g)
- Hydrochloric acid
- Ethanol

#### Procedure:

- A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added slowly to a solution of iron powder and hydrochloric acid (10 g).[2]
- The solution is stirred for 6 hours at room temperature.[2]



- The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to yield the title compound.[2]
- For purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately 7 days.[2]

### Characterization

The identity and purity of **2-Chloro-6-methylpyrimidin-4-amine** can be confirmed using various analytical techniques.

- Mass Spectrometry: The compound can be characterized by its mass spectrum, which would show a molecular ion peak corresponding to its molecular weight.[5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical structure and environment of the atoms.

### **Applications in Drug Discovery**

**2-Chloro-6-methylpyrimidin-4-amine** is a significant intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[4]

The differential reactivity of the functional groups on **2-Chloro-6-methylpyrimidin-4-amine** makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. The amino group at the 4-position can act as a nucleophile or be modified through reactions like acylation.[4]

A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic

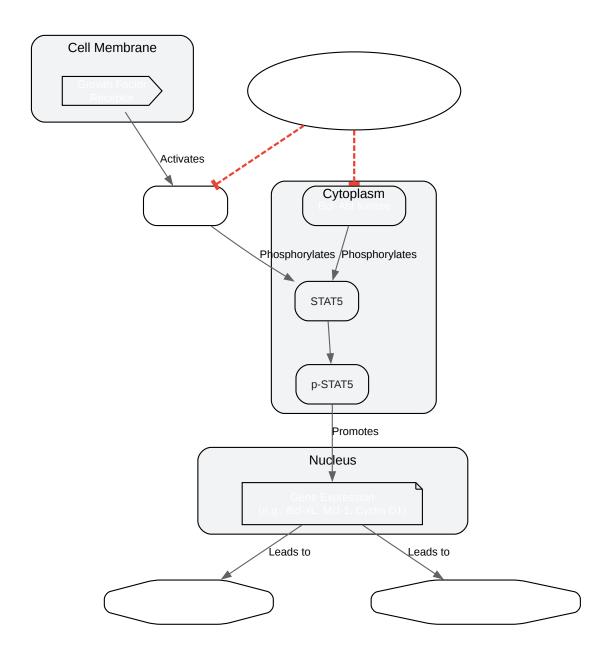


myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]

## **Signaling Pathway Inhibition**

Dasatinib, synthesized using **2-Chloro-6-methylpyrimidin-4-amine** as a precursor, exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5 pathway, leading to the induction of apoptosis in cancer cells.[3]





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Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.

## **Safety and Handling**



**2-Chloro-6-methylpyrimidin-4-amine** is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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